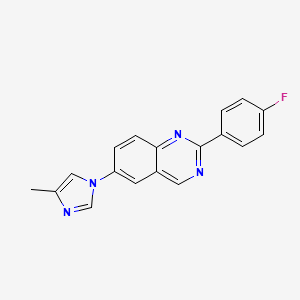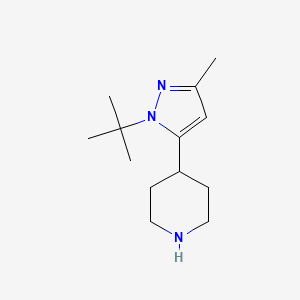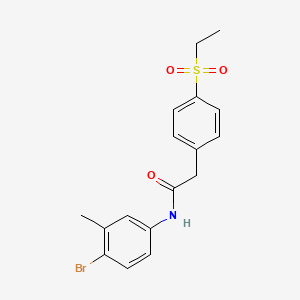
2-(2-Bromophenyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Bromophenyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a bromine atom on the phenyl ring, a trifluoromethyl group on the pyrazole ring, and a carboxylic acid functional group
準備方法
The synthesis of 2-(2-Bromophenyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester.
Introduction of the bromine atom: Bromination of the phenyl ring can be carried out using bromine or N-bromosuccinimide (NBS) under suitable conditions.
Addition of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide (CF3I) or trifluoromethyltrimethylsilane (TMSCF3).
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
化学反応の分析
2-(2-Bromophenyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid undergoes various types of chemical reactions, including:
Substitution reactions: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the carboxylic acid group.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate (KMnO4) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2-(2-Bromophenyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2-(2-Bromophenyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the bromine and trifluoromethyl groups can enhance its binding affinity and specificity for these targets. The carboxylic acid group may also play a role in its mechanism of action by participating in hydrogen bonding and other interactions with biological molecules.
類似化合物との比較
2-(2-Bromophenyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:
2-(2-Chlorophenyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid: This compound has a chlorine atom instead of a bromine atom on the phenyl ring, which may affect its chemical reactivity and biological activity.
2-(2-Bromophenyl)-5-(methyl)pyrazole-3-carboxylic acid: This compound has a methyl group instead of a trifluoromethyl group on the pyrazole ring, which may influence its chemical properties and applications.
2-(2-Bromophenyl)-5-(trifluoromethyl)pyrazole-3-amine:
特性
分子式 |
C11H6BrF3N2O2 |
|---|---|
分子量 |
335.08 g/mol |
IUPAC名 |
2-(2-bromophenyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C11H6BrF3N2O2/c12-6-3-1-2-4-7(6)17-8(10(18)19)5-9(16-17)11(13,14)15/h1-5H,(H,18,19) |
InChIキー |
BUQIVWKDNZKHTC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)N2C(=CC(=N2)C(F)(F)F)C(=O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-(Benzenesulfonyl)phenyl]-3-bromobutan-2-one](/img/structure/B13872659.png)



![tert-butyl N-[2-(2-methylpropylamino)ethyl]carbamate](/img/structure/B13872688.png)

![4-chloro-6-(4-methoxyphenyl)-2-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13872692.png)

![N4-[3-chloro-5-(2-chlorophenyl)isothiazol-4-yl]thiomorpholine-4-carboxamide](/img/structure/B13872700.png)




![1-Phenethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13872730.png)
